molecular formula C9H8F2O2 B1587560 1-(2,6-Difluoro-4-methoxyphenyl)ethanone CAS No. 886498-84-6

1-(2,6-Difluoro-4-methoxyphenyl)ethanone

Cat. No. B1587560
M. Wt: 186.15 g/mol
InChI Key: YZVNPIUPAKOREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluoro-4-methoxyphenyl)ethanone, also known as 2,6-difluoromethoxyphenyl ethanone, is a synthetic compound with a wide range of uses in scientific research. It has been used in the synthesis of various compounds, as a reagent for various reactions, and as a starting material for the preparation of other compounds. In addition, it has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.

Scientific Research Applications

Reductive Dechlorination and Environmental Impact

One study explored the reductive dechlorination of Methoxychlor, a compound related to the chemical structure of interest, by the human intestinal bacterium Eubacterium limosum. This research could imply the potential environmental and health implications of such compounds, suggesting their metabolism by human gut flora and the broader environmental fate of similar chemicals (Yim et al., 2008).

Material Science and Polymer Research

Another study focused on Multicyclic Poly(benzonitrile ether)s derived from difluorobenzonitriles, which are structurally related to the target compound. This research highlighted the synthesis and properties of novel polyethers, providing insights into materials science and the development of new polymers with potential applications ranging from electronics to coatings (Kricheldorf et al., 2005).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of related fluoro-methoxyphenyl compounds provides valuable insights into chemical synthesis techniques and the potential for creating novel compounds with varied applications, from pharmaceuticals to materials science. A study on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester illustrates this point, showcasing the versatility of fluoro-methoxyphenyl derivatives in synthetic chemistry (Pimenova et al., 2003).

Antimicrobial Activity

The development of novel Schiff bases using related compounds demonstrates the antimicrobial potential of fluoro-methoxyphenyl derivatives. Such research indicates the possibility of utilizing these compounds in the development of new antimicrobial agents, which could have significant implications for healthcare and the treatment of infectious diseases (Puthran et al., 2019).

properties

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNPIUPAKOREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397345
Record name 1-(2,6-difluoro-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluoro-4-methoxyphenyl)ethanone

CAS RN

886498-84-6
Record name 1-(2,6-difluoro-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of aluminium chloride (10.0-15 g, 69.4 mmol, 5.0 equiv) and acetyl chloride (2.0 mL, 28 mmol, 2.0 equiv) in CH2Cl2 (50.0 mL) was stirred at 0° C. for 30 min. The reaction mixture was slowly added with 1,3-difluoro-5-methoxy-benzene (2.0 g, 13.9 mmol, 1.0 equiv) in CH2Cl2 (10.0 mL), and the resultant solution was stirred at room temperature for additional 2.0 h. The solution was basified with saturated aqueous NaHCO3 (20 mL) to pH 8-9. The organic layer was separated, dried over MgSO4(s), and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (15% EtOAc in hexanes as eluant) to give 1-(2,6-difluoro-4-methoxyphenyl)ethanone (1.5 g, 8.1 mmol) as yellow oil in 58% yield: 1H NMR (CDCl3, 500 MHz) δ 6.46-6.48 (m, 2 H), 3.83 (s, 3 H), 2.56 (s, 3 H); ESI-MS: m/z 187.0 (M+H)+.
Quantity
12.5 (± 2.5) g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.